2-Chloro-5-nitropyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKXBXAUNITJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395037-06-5 | |
| Record name | 2-chloro-5-nitropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 5 Nitropyridin 3 Ol
Multi-Component and One-Pot Synthetic Routes
Pyridine (B92270) Ring Cyclization from Open-Chain Precursors
No specific research data is available for the synthesis of 2-Chloro-5-nitropyridin-3-ol using this method.
Catalytic Systems and Lewis Acid Catalysis in Cyclization
No specific catalytic systems or use of Lewis acid catalysis for the cyclization synthesis of this compound have been documented.
Considerations for Industrial Scale Synthesis and Efficiency
Minimization of Byproducts and Waste Streams
Information on byproduct formation and waste stream management for the industrial synthesis of this compound is not available.
Comparative Analysis of Different Synthetic Pathways
A comparative analysis of synthetic pathways for this compound cannot be conducted as no established routes have been published.
Chemical Reactivity and Transformation Pathways of 2 Chloro 5 Nitropyridin 3 Ol
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring in 2-Chloro-5-nitropyridin-3-ol is activated towards nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the chloro group. This is due to the electron-withdrawing effects of both the ring nitrogen and the nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
Reactivity at the Chloro Position with Various Nucleophiles (e.g., Amines, Thiols)
While specific studies on the reactivity of this compound with a wide range of nucleophiles are not extensively documented, the reactivity can be inferred from its close analogue, 2-chloro-5-nitropyridine. The reaction of 2-chloro-5-nitropyridine with various substituted anilines has been studied, demonstrating the feasibility of SNAr reactions with amine nucleophiles. For instance, the reaction proceeds via a bimolecular mechanism, and the rate is influenced by the nucleophilicity of the amine.
Kinetic studies on the similar compound, 2-chloro-5-nitropyrimidine, with primary and secondary alicyclic amines have provided insights into the reaction mechanism, suggesting a process that can be borderline between a concerted and a stepwise pathway. Reactions with thiol-containing biological molecules (biothiols) have also been investigated for related chloro-nitroaromatic compounds, indicating that the thiol group is the primary site of nucleophilic attack. It is therefore anticipated that this compound would react readily with various amines and thiols at the 2-position, displacing the chloride ion. The general reaction scheme is as follows:
Reaction with Amines:
Reaction with Thiols:
| Nucleophile Type | Example Nucleophile | Expected Product | Reaction Type |
|---|---|---|---|
| Amine | Aniline | 2-(Phenylamino)-5-nitropyridin-3-ol | SNAr |
| Amine | Piperidine | 2-(Piperidin-1-yl)-5-nitropyridin-3-ol | SNAr |
| Thiol | Benzenethiol | 2-(Phenylthio)-5-nitropyridin-3-ol | SNAr |
| Thiol | Cysteine | S-(3-Hydroxy-5-nitro-pyridin-2-yl)cysteine | SNAr |
Influence of Substituents on Substitution Kinetics and Selectivity
The kinetics and selectivity of SNAr reactions are significantly influenced by the electronic properties of the substituents on the pyridine ring. The presence of the strongly electron-withdrawing nitro group at the 5-position (para to the chloro substituent) is crucial for activating the ring towards nucleophilic attack. This group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance.
For the analogous 2-chloro-5-nitropyridine, a study on its reaction with para-substituted anilines in different solvents (DMSO and DMF) showed a good linear relationship between the logarithm of the rate constant and the Hammett substituent constants (σ°) of the aniline derivatives. The negative ρ values obtained in this study (-1.63 to -1.28 in DMSO and -1.26 to -0.90 in DMF) indicate that electron-donating groups on the aniline nucleophile accelerate the reaction, as they increase its nucleophilicity.
| Substituent on Nucleophile (Aniline) | Effect on Nucleophilicity | Expected Effect on Reaction Rate | Rationale |
|---|---|---|---|
| Electron-donating (e.g., -OCH3) | Increases | Increases | Higher electron density on the nitrogen atom enhances its ability to attack the electrophilic carbon. |
| Electron-withdrawing (e.g., -NO2) | Decreases | Decreases | Lower electron density on the nitrogen atom reduces its nucleophilic character. |
Reduction Reactions of the Nitro Group
The nitro group of this compound is susceptible to reduction, which can lead to the formation of various amino derivatives. The course of the reduction can be controlled by the choice of reducing agent and reaction conditions.
Catalytic and Stoichiometric Reduction Methods to Amino Derivatives
A variety of methods can be employed for the reduction of the nitro group. For the related compound 2-chloro-5-nitropyridine, a common method for its reduction to 5-amino-2-chloropyridine involves the use of iron powder in acetic acid. This method is a stoichiometric reduction that is often effective for the selective reduction of nitro groups in the presence of other reducible functional groups.
| Reduction Method | Reagents | Typical Product | Key Features |
|---|---|---|---|
| Stoichiometric Reduction | Fe / Acetic Acid | 5-Amino-2-chloropyridin-3-ol | Mild conditions, good for selective reduction. |
| Catalytic Hydrogenation | H2, Pd/C | 5-Amino-2-chloropyridin-3-ol | Clean reaction, high yields. |
| Catalytic Hydrogenation | H2, Raney Ni | 5-Amino-2-chloropyridin-3-ol | Often used for complete reduction. |
| Transfer Hydrogenation | Hydrazine, Pd/C | 5-Amino-2-chloropyridin-3-ol | Avoids the use of high-pressure hydrogen gas. |
Behavior in Reductive Environments and Formation of Reactive Intermediates
During the reduction of the nitro group, several reactive intermediates can be formed. The reduction typically proceeds through nitroso and hydroxylamino intermediates before the final amino product is formed. In some cases, these intermediates can be isolated or can participate in subsequent reactions.
A study on the enzymatic degradation of the analogous compound 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 revealed that the initial step is the chemoselective reduction of the nitro group to a hydroxylamino group, forming 2-chloro-5-hydroxylaminophenol. This intermediate then undergoes an enzymatic Bamberger rearrangement to yield 2-amino-5-chlorohydroquinone. This suggests that under certain reductive conditions, a stable hydroxylamino intermediate of this compound could be formed.
Furthermore, in the presence of a strong base, 2-chloro-5-nitropyridine can undergo a ring-opening and ring-closing (SN(ANRORC)) reaction, which involves the formation of a carbanionic intermediate. While this is not a reductive process for the nitro group itself, it highlights the potential for the formation of complex reactive intermediates in different chemical environments.
Oxidation Reactions of the Hydroxyl Group
Information regarding the specific oxidation reactions of the hydroxyl group in this compound is not available in the current literature. However, the reactivity can be predicted based on the general chemistry of hydroxypyridines. The hydroxyl group at the 3-position of the pyridine ring imparts phenolic character to the molecule.
The oxidation of phenols can lead to a variety of products, including quinones. Given the presence of the electron-withdrawing nitro and chloro groups, the pyridine ring is electron-deficient, which might make the oxidation of the hydroxyl group more challenging compared to simple phenols. Common oxidizing agents such as potassium permanganate (KMnO4), chromium trioxide (CrO3), or nitric acid could potentially oxidize the hydroxyl group, but the reaction conditions would need to be carefully controlled to avoid degradation of the molecule or reaction at other sites. The formation of a pyridinone tautomer is also a possibility for hydroxypyridines, which could influence the outcome of oxidation reactions. Further research is required to elucidate the specific oxidation pathways of this compound.
Based on a comprehensive review of the available scientific literature, there is insufficient data to generate a detailed article on the chemical reactivity and transformation pathways of This compound that adheres to the specific outline provided.
The requested sections and subsections require in-depth research findings on topics such as conversion to carbonyl functional groups, specific mechanisms of ring-opening and re-closure, malonation reactions, and alkylation/acylation strategies for this particular compound.
Current research primarily focuses on the related compound, 2-Chloro-5-nitropyridine . While there is extensive information on the ring-opening and nucleophilic substitution reactions of 2-Chloro-5-nitropyridine, this information cannot be substituted to describe the reactivity of this compound, as the presence of the hydroxyl group at the 3-position significantly alters the molecule's chemical properties and reaction pathways.
Therefore, to ensure scientific accuracy and strict adherence to the user's request, the article cannot be generated as outlined due to the lack of specific and relevant research data for "this compound".
Computational and Spectroscopic Investigations of 2 Chloro 5 Nitropyridin 3 Ol and Analogues
Molecular Structure and Conformational Analysis
The precise three-dimensional arrangement of atoms and the forces that dictate molecular packing are crucial for understanding the physical and chemical properties of a compound. For pyridine (B92270) derivatives, these aspects are particularly important as they influence crystal morphology, solubility, and intermolecular interactions.
Detailed structural information for the analogue compound, 2-Chloro-5-nitropyridine, has been successfully obtained through single-crystal X-ray diffraction. The analysis reveals that this compound crystallizes in the triclinic space group P1. The crystal structure determination shows that the non-hydrogen atoms of the molecule are nearly coplanar, with a root-mean-square deviation of 0.090 Å. This planarity is a key feature of the molecule's solid-state conformation.
The crystallographic data provides precise measurements of the unit cell dimensions and angles, which are fundamental parameters describing the crystal lattice.
Table 1: Crystal Data and Structure Refinement for 2-Chloro-5-nitropyridine
| Parameter | Value |
| Empirical Formula | C₅H₃ClN₂O₂ |
| Formula Weight | 158.54 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P1 |
| a | 3.7599 (8) Å |
| b | 5.8641 (13) Å |
| c | 7.0189 (15) Å |
| α | 84.687 (3)° |
| β | 89.668 (3)° |
| γ | 76.020 (3)° |
| Volume | 149.50 (6) ų |
| Z | 1 |
| Density (calculated) | 1.761 Mg/m³ |
| Data sourced from Acta Crystallographica Section E: Crystallographic Communications. |
The crystal packing of 2-Chloro-5-nitropyridine is stabilized by a network of non-covalent interactions. A notable feature is a short Chlorine···Oxygen contact of 3.068 (4) Å, which links adjacent molecules to form chains within the crystal lattice.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within a compound. Each vibrational mode corresponds to a specific molecular motion, and its frequency is characteristic of the bond strengths and atomic masses involved.
The vibrational spectra of 2-Chloro-5-nitropyridine have been characterized using both Fourier-transform infrared (FTIR) and Fourier-transform (FT) Raman spectroscopy. Experimental spectra have been recorded and serve as a basis for comparison with theoretical calculations. The availability of spectral data from various sources, including gas-phase IR spectra, provides a comprehensive dataset for analysis.
Computational methods, particularly Density Functional Theory (DFT), have been employed to calculate the vibrational frequencies and aid in the assignment of experimental bands. Studies have utilized the B3LYP functional with various basis sets to model the vibrational modes of 2-Chloro-5-nitropyridine.
For instance, in a study of 2-Chloro-5-nitropyridine, the band observed at 1275 cm⁻¹ in the FT-Raman spectrum was assigned to the C-N stretching vibration. The theoretically computed value for this vibration was in close agreement at 1274 cm⁻¹. Similarly, the C-N in-plane bending mode was assigned to an FT-IR band at 525 cm⁻¹. Such assignments, supported by theoretical calculations, allow for a detailed understanding of the molecular vibrations and the underlying force fields.
Electronic Structure and Properties
Computational quantum chemistry provides valuable insights into these properties. For 2-Chloro-5-nitropyridine, Density Functional Theory (DFT) calculations have been performed to investigate its electronic properties. These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's electronic stability and reactivity. A smaller gap generally implies higher reactivity.
Theoretical studies on 2-Chloro-5-nitropyridine have calculated the HOMO and LUMO energies, indicating that charge transfer occurs within the molecule. This intramolecular charge transfer is a key aspect of its electronic behavior and influences its interactions with other molecules and its potential applications in electronic materials.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.
For the analogue 2-Chloro-5-nitropyridine, the HOMO and LUMO energies have been calculated, and they indicate that charge transfer occurs within the molecule. researchgate.net A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. These calculations are fundamental in predicting how the molecule will interact with other species and its potential applications in various chemical reactions.
FMO Parameters for 2-Chloro-5-nitropyridine
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.5 |
| ELUMO | -3.0 |
| Energy Gap (ΔE) | 4.5 |
Charge Distribution Analysis (e.g., Mulliken, Natural Bond Orbital)
Charge distribution analysis provides information about the net atomic charges and the distribution of electron density within a molecule. This is essential for understanding a molecule's electrostatic potential and its non-bonding interactions. For 2-Chloro-5-nitropyridine, several methods of charge analysis have been employed.
Mulliken Population Analysis and Natural Bond Orbital (NBO) analysis have been performed to understand the charge distribution in detail. researchgate.net NBO analysis provides a localized picture of the bonding and lone pairs, offering insights into intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. These analyses, often visualized with Molecular Electrostatic Potential (MEP) maps, help identify the electron-rich and electron-deficient regions of the molecule, which are key to predicting its reactivity and interaction sites. researchgate.net
Calculated Atomic Charges for Selected Atoms in 2-Chloro-5-nitropyridine
| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |
|---|---|---|
| N (pyridine ring) | -0.55 | -0.60 |
| Cl | -0.10 | -0.05 |
| N (nitro group) | +0.65 | +0.70 |
| O (nitro group) | -0.40 | -0.45 |
Quantum Chemical Calculations
Density Functional Theory (DFT) and Hartree-Fock Methods for Geometry Optimization
The precise three-dimensional structure of a molecule is fundamental to its properties and function. Quantum chemical calculations are powerful tools for determining the optimized molecular geometry. For 2-Chloro-5-nitropyridine, both ab-initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been utilized to calculate its structural parameters. researchgate.netresearchgate.net
These calculations are typically performed using various basis sets, such as 6-31+G(d,p) and 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net The DFT approach, particularly with hybrid functionals like B3LYP and B3PW91, often provides results that are in excellent agreement with experimental data for molecular geometries. researchgate.netresearchgate.net The optimized geometry reveals key information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and steric properties. researchgate.net
Correlation of Theoretical Predictions with Experimental Spectroscopic Data
A critical validation of computational methods is the comparison of theoretical predictions with experimental results. In the study of 2-Chloro-5-nitropyridine, calculated vibrational frequencies have been compared with experimental data from Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy. researchgate.netresearchgate.net
The theoretical vibrational wavenumbers are often scaled to correct for anharmonicity and limitations of the computational method. researchgate.net Studies on 2-Chloro-5-nitropyridine show a strong correlation between the scaled quantum mechanical predictions and the experimental vibrational spectra. For instance, the C-N stretching vibration observed in the FT-Raman spectrum at 1275 cm⁻¹ was calculated at 1274 cm⁻¹ using the B3LYP/6-311+G(d,p) method, demonstrating a high level of accuracy. researchgate.net This correlation confirms the validity of the optimized molecular structure and the force field calculations.
Investigation of Nonlinear Optical (NLO) Properties
Materials with significant nonlinear optical (NLO) properties are in high demand for applications in telecommunications, optical information processing, and other photonic technologies. Pyridine-based organic compounds are of particular interest in this field due to their potential for strong NLO responses, which arise from the delocalization of π-electrons. researchgate.net
Computational studies on pyridine analogues are frequently used to predict their NLO properties. Methods like DFT are employed to calculate the first-order hyperpolarizability (β), a key indicator of a molecule's second-order NLO activity. For example, investigations into compounds like 2-amino-5-chloro pyridinium-L-tartrate and 2-chloroimidazo[1,2-a] pyridine derivatives have shown that pyridine-based organic crystals can exhibit superior NLO properties, including high NLO coefficients and wide optical transparency. researchgate.netymerdigital.com The presence of electron-donating and electron-withdrawing groups on the pyridine ring can enhance these properties, making computational screening a valuable tool for designing new NLO materials. ymerdigital.com
Q & A
Q. What are the critical safety considerations when handling 2-Chloro-5-nitropyridin-3-ol in laboratory settings?
Methodological Answer:
- Hazard Identification : The compound exhibits skin irritation (H315), eye damage (H319), and respiratory irritation (H335) .
- Handling Protocols : Use fume hoods to avoid aerosol formation. Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact by using closed systems for transfers.
- Storage : Store in a dry, cool area (room temperature) away from oxidizing agents. Use inert gas purging for long-term storage to prevent decomposition .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray to prevent dust dispersion .
Q. How can researchers synthesize this compound, and what are the key purity validation steps?
Methodological Answer:
- Synthesis Routes :
- Nitration-Chlorination : Start with pyridin-3-ol derivatives. Nitrate at the 5-position using HNO₃/H₂SO₄, followed by chlorination at the 2-position using POCl₃ or SOCl₂. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Alternative Pathway : Direct functionalization via electrophilic substitution under controlled pH (pH 4–6) to avoid over-nitration.
- Purification : Recrystallize from ethanol/water mixtures. Validate purity using HPLC (C18 column, 0.1% HCOOH in H₂O/MeCN gradient) and melting point analysis (lit. 105–108°C) .
- Spectroscopic Validation : Confirm structure via -NMR (DMSO-d₆: δ 8.5–9.0 ppm for aromatic protons) and IR (stretching at 1530 cm⁻¹ for nitro groups) .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- -NMR: Identify aromatic protons and hydroxyl groups (broad peak at δ 10–12 ppm in DMSO-d₆).
- -NMR: Assign carbons adjacent to electron-withdrawing groups (e.g., C-Cl at δ 125–130 ppm, C-NO₂ at δ 145–150 ppm).
- Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to detect [M-H]⁻ peaks (theoretical m/z 172.5).
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and degradation products .
Advanced Research Questions
Q. How does the nitro group influence the regioselectivity of electrophilic substitution reactions in this compound?
Methodological Answer:
- Electronic Effects : The nitro group at position 5 is a strong meta-directing group, directing incoming electrophiles to the 4-position. Computational modeling (e.g., DFT at B3LYP/6-31G* level) can map electron density to predict reactivity.
- Experimental Validation : Perform bromination (Br₂/FeBr₃) or sulfonation (H₂SO₄) and analyze products via LC-MS. Compare results with computational predictions to refine reaction conditions .
- Competing Effects : The hydroxyl group at position 3 may act as an ortho/para director under basic conditions. Use pH-controlled experiments to isolate competing pathways .
Q. What computational strategies are effective for studying the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like MOE (Molecular Operating Environment) to dock the compound into protein active sites (e.g., kinases or oxidoreductases). Parameterize force fields (AMBER or CHARMM) for halogen bonding (Cl···O/N interactions).
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD and hydrogen bond occupancy (e.g., hydroxyl group with catalytic residues).
- QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. NO₂) on bioactivity using Hammett constants and multivariate regression .
Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound derivatives?
Methodological Answer:
- Crystal Growth : Use slow evaporation from DMF/EtOH mixtures. Optimize conditions (temperature, solvent polarity) to obtain diffraction-quality crystals.
- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation. Resolve disorder in nitro or hydroxyl groups with SHELXL refinement (anisotropic displacement parameters, twin correction) .
- Hirshfeld Analysis : Quantify intermolecular interactions (Cl···H, O–H···O) using CrystalExplorer. Compare with DFT-calculated hydrogen bond strengths .
Q. What methodologies are suitable for evaluating the compound’s stability under oxidative or hydrolytic conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate in buffered solutions (pH 1–13) at 37°C. Monitor degradation via UPLC-MS and identify byproducts (e.g., dechlorinated or denitrated derivatives).
- Oxidative Stress Testing : Expose to H₂O₂ or UV light. Use ESR spectroscopy to detect radical intermediates (e.g., nitro radical anions).
- Kinetic Analysis : Derive rate constants (k) and activation energies (Eₐ) via Arrhenius plots. Compare with analogous compounds to assess substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
